Factor VII-IN-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Factor VII-IN-1 is a potent inhibitor of coagulation factor VII, with an inhibitory concentration (IC50) of 1.1 micromolar . This compound exhibits anticoagulant properties, making it a valuable tool in the study and potential treatment of coagulation disorders.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Factor VII-IN-1 involves the construction of a heterocyclic compound. The specific synthetic route and reaction conditions are proprietary and detailed in patent literature . Generally, the synthesis involves multiple steps, including the formation of key intermediates and their subsequent functionalization to yield the final product.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous purification steps such as crystallization and chromatography to isolate the desired compound from by-products and impurities .
Chemical Reactions Analysis
Types of Reactions: Factor VII-IN-1 primarily undergoes substitution reactions due to the presence of reactive functional groups in its structure. These reactions are crucial for modifying the compound to enhance its inhibitory activity or alter its pharmacokinetic properties.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include halogenating agents, reducing agents, and various catalysts. The reactions are typically carried out under controlled temperature and pressure conditions to ensure optimal yields .
Major Products Formed: The major products formed from the reactions involving this compound are typically derivatives with modified functional groups. These derivatives are often tested for their biological activity to identify compounds with improved efficacy and safety profiles .
Scientific Research Applications
Factor VII-IN-1 has several scientific research applications, including:
Chemistry: Used as a tool to study the inhibition of coagulation factor VII and its role in the coagulation cascade.
Biology: Employed in research to understand the molecular mechanisms of blood coagulation and the development of anticoagulant therapies.
Industry: Utilized in the development of new anticoagulant drugs and therapeutic agents.
Mechanism of Action
Factor VII-IN-1 exerts its effects by inhibiting the activity of coagulation factor VII. This inhibition prevents the formation of the activated complex VIIa, which is essential for the activation of downstream coagulation factors in the extrinsic clotting cascade. By blocking this pathway, this compound effectively reduces thrombin generation and subsequent clot formation .
Comparison with Similar Compounds
- Piragliatin
- CM-10-18
- MK-0941 free base
- AMG-1694
- AZD1656
- Globalagliatin
- Palmitelaidic Acid
- AMG-3969
- RO-28-1675
- AR453588 hydrochloride
- PSN-GK1
- Cadisegliatin
- IHVR-11029
- PF-04991532
- GKA-71
- AZD1092
- Glucokinase activator 6
- Dorzagliatin (Standard)
- GKA50 quarterhydrate
- Glucokinase activator 3
- Nerigliatin
- PF-04279405
- Dorzagliatin
- AM-2394
- BMS-820132
Uniqueness: Factor VII-IN-1 is unique due to its specific inhibition of coagulation factor VII, which distinguishes it from other anticoagulants that target different factors in the coagulation cascade. Its high potency and specificity make it a valuable compound for both research and potential therapeutic applications .
Biological Activity
Factor VII-IN-1, a compound related to the coagulation factor VII (FVII), has garnered interest for its role in hemostasis and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms, clinical applications, and case studies.
Factor VII is a serine protease zymogen that circulates in the blood and is activated upon binding to tissue factor (TF). The activated form, Factor VIIa (FVIIa), forms a complex with TF, which plays a crucial role in initiating the extrinsic pathway of coagulation. The binding of FVIIa to TF enhances its enzymatic activity, leading to the activation of factors IX and X, ultimately resulting in thrombin generation and clot formation .
The biological activity of FVIIa is influenced by several factors:
- Tissue Factor Dependency : The presence of TF is essential for the activation of FVII. Studies indicate that the FVIIa-TF complex can increase enzymatic activity up to 10^6-fold compared to FVII alone .
- Phospholipid Membranes : The interaction with phospholipid membranes also enhances the hemostatic potential of FVIIa, indicating that cellular environments significantly affect its activity .
- Dose-Response Relationship : Research shows a dose-dependent relationship between FVIIa administration and thrombin generation, suggesting that higher doses can improve hemostatic efficacy even in the absence of factors VIII and IX .
Use in Hemophilia and Other Coagulation Disorders
This compound has been primarily studied for its application in treating bleeding disorders such as hemophilia, particularly in patients with inhibitors to factors VIII and IX. Recombinant activated factor VII (rFVIIa) has been utilized off-label in various clinical scenarios, including:
- Cardiac Surgery : A significant proportion of rFVIIa use occurs in cardiac procedures, where it has been associated with reduced blood loss and improved coagulopathy management .
- Trauma Management : rFVIIa has been used effectively in trauma cases to control hemorrhage, especially in patients presenting with severe coagulopathy .
Case Studies
A notable case study highlighted the use of rFVIIa in a newborn with severe factor VII deficiency. The patient presented with large cephalohematoma and intracranial hemorrhage shortly after birth. High-dose rFVIIa therapy (30 μg/kg every 3 hours) was initiated, leading to successful resolution of bleeding within two weeks. Following this acute treatment, prophylactic dosing was implemented to prevent further episodes .
Another study reported on 30 patients with congenital FVII deficiency who received rFVIIa therapy. The results indicated a significant reduction in bleeding episodes when treated with rFVIIa compared to historical controls .
Antimicrobial Activity
Recent research has uncovered an additional role for coagulation factors, including FVII, as antimicrobial agents. The light chains of FVII have demonstrated antibacterial properties against various pathogens. This suggests that beyond their hemostatic functions, these factors may play a role in innate immunity .
Summary of Findings
The biological activity of this compound encompasses several critical aspects:
Aspect | Details |
---|---|
Mechanism | Activation by tissue factor; forms complex with TF for enhanced activity |
Clinical Use | Treatment for hemophilia; off-label use in trauma and cardiac surgery |
Case Studies | Successful management of severe bleeding in hemophilia patients |
Antimicrobial Properties | Light chains exhibit antibacterial effects against various pathogens |
Properties
Molecular Formula |
C15H10BrNO3 |
---|---|
Molecular Weight |
332.15 g/mol |
IUPAC Name |
2-(2-bromo-5-methoxyphenyl)-3,1-benzoxazin-4-one |
InChI |
InChI=1S/C15H10BrNO3/c1-19-9-6-7-12(16)11(8-9)14-17-13-5-3-2-4-10(13)15(18)20-14/h2-8H,1H3 |
InChI Key |
VHYTVSSUVKUYOG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)Br)C2=NC3=CC=CC=C3C(=O)O2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.